molecular formula C12H14ClNO2S B1302881 (S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride CAS No. 270063-44-0

(S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride

Cat. No. B1302881
CAS RN: 270063-44-0
M. Wt: 271.76 g/mol
InChI Key: WBZKGWWYBOKXAS-FVGYRXGTSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride” can be represented by the canonical SMILES string C1=CC=C2C(=C1)C(=CS2)CC(CC(=O)O)N.Cl . This string represents the 2D structure of the molecule. The 3D conformer of the parent compound can also be viewed on PubChem .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 271.76 g/mol . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors . The compound also has 4 rotatable bonds . Its exact mass and monoisotopic mass are both 271.0433776 g/mol .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It serves as a building block in peptide synthesis, contributing to the understanding of protein interactions and functions within biological systems . Its role in proteomics extends to the development of novel therapeutic peptides that can mimic or inhibit protein-protein interactions, offering potential treatment strategies for various diseases.

Medicinal Chemistry

In medicinal chemistry, (S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride is explored for its potential to create new drug candidates. Its structure allows for the synthesis of compounds that may interact with biological targets, such as enzymes or receptors, leading to the discovery of new medicines . The compound’s ability to be modified makes it a valuable tool for designing molecules with improved efficacy, selectivity, and pharmacokinetic properties.

Biochemistry

Biochemists employ this compound to study enzyme-catalyzed reactions and metabolic pathways. It can act as an analog or inhibitor of natural substrates, helping to elucidate the mechanisms of enzyme action and regulation . This knowledge is crucial

Safety and Hazards

The safety data sheet (SDS) for “(S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride” can be viewed and downloaded for free at Echemi.com . The SDS provides information about the hazards of the compound and how to handle it safely.

properties

IUPAC Name

(3S)-3-amino-4-(1-benzothiophen-3-yl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S.ClH/c13-9(6-12(14)15)5-8-7-16-11-4-2-1-3-10(8)11;/h1-4,7,9H,5-6,13H2,(H,14,15);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZKGWWYBOKXAS-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CS2)C[C@@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375849
Record name (S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

331847-09-7, 270063-44-0
Record name Benzo[b]thiophene-3-butanoic acid, β-amino-, hydrochloride (1:1), (βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331847-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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